4-[4-(4-chlorophenyl)phenyl]benzaldehyde
Description
4-[4-(4-Chlorophenyl)phenyl]benzaldehyde is a halogenated aromatic aldehyde characterized by a biphenyl core substituted with a 4-chlorophenyl group at the para position and a formyl (-CHO) group.
- Molecular formula: Likely C₁₉H₁₃ClO, based on substitution patterns of similar biphenyl aldehydes .
- Key features: The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing stability and influencing reactivity in cross-coupling or condensation reactions .
- Applications: Such compounds are intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing anti-inflammatory or antimicrobial agents .
Properties
Molecular Formula |
C19H13ClO |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C19H13ClO/c20-19-11-9-18(10-12-19)17-7-5-16(6-8-17)15-3-1-14(13-21)2-4-15/h1-13H |
InChI Key |
HLDHFYQKIVOOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)phenyl]benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with biphenyl under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-chlorobenzaldehyde reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)phenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 4-[4-(4-chlorophenyl)phenyl]benzoic acid.
Reduction: 4-[4-(4-chlorophenyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(4-chlorophenyl)phenyl]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s aromatic rings may also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron effects: The 4-chlorophenyl group in the target compound reduces electron density at the aldehyde group compared to dimethylamino-substituted analogs, slowing nucleophilic additions but improving oxidative stability .
- Solubility : Lipophilic substituents (e.g., chloro, benzyloxy) reduce aqueous solubility, limiting biological uptake but improving compatibility with hydrophobic matrices in materials science .
Key Observations :
Key Observations :
- The 4-chlorophenyl group may enhance binding to hydrophobic enzyme pockets, improving efficacy in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
